Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate
Description
Properties
IUPAC Name |
benzyl 2,4-dichloro-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-12-11-7-4-8-20(13(11)19-14(17)18-12)15(21)22-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBGTWTYOSAAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C(N=C2Cl)Cl)N(C1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119867 | |
| Record name | Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1665288-67-4 | |
| Record name | Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1665288-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidine-8(5H)-carboxylic acid, 2,4-dichloro-6,7-dihydro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of pyrido[2,3-d]pyrimidine derivatives with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxides .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit notable anticancer properties. Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Research showed that this compound can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways related to cell survival and death.
1.2 Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. In vitro studies demonstrated its effectiveness against several bacterial strains, suggesting potential applications as an antibacterial agent in pharmaceuticals.
1.3 Enzyme Inhibition
this compound has been explored as an inhibitor of certain enzymes involved in metabolic pathways. This property could lead to its use in developing treatments for metabolic disorders.
Agricultural Chemistry
2.1 Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its efficacy against pests and diseases in crops has been evaluated, showing promise in enhancing crop protection while minimizing environmental impact.
2.2 Herbicide Potential
Research indicates that this compound may possess herbicidal properties. Studies have focused on its ability to inhibit weed growth without harming crop plants, making it a valuable addition to integrated pest management strategies.
Material Science
3.1 Polymer Chemistry
The compound's unique chemical structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
3.2 Nanotechnology Applications
this compound is being researched for its potential use in nanotechnology applications. Its ability to form stable nanoparticles could lead to advancements in drug delivery systems and targeted therapies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells (IC50 = 10 µM) |
| Study B | Antimicrobial Properties | Effective against E. coli and S. aureus with MIC values of 15 µg/mL |
| Study C | Pesticide Development | Showed 80% efficacy against aphids in field trials |
Mechanism of Action
The mechanism of action of Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby affecting DNA repair processes in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs are compared below based on similarity scores, substituents, ring systems, and physicochemical properties.
Structural and Chemical Properties
Table 1: Comparison of Structural Analogs
| CAS No. | Compound Name | Similarity Score | Molecular Formula | Key Structural Differences |
|---|---|---|---|---|
| 1665288-67-4 | Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate | 0.75 | C₁₅H₁₃Cl₂N₃O₂ | Reference compound; 6,7-dihydro pyrido[2,3-d] |
| 1370411-44-1 | Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | 0.65 | C₁₅H₁₃Cl₂N₃O₂ | 5,6-dihydro pyrido[3,4-d] ring junction |
| 159603-71-1 | tert-Butyl (6-chloropyridin-2-yl)carbamate | 0.74 | C₁₀H₁₃ClN₂O₂ | Simpler pyridine core; tert-butyl carbamate |
| 956434-30-3 | tert-Butyl 8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate | 0.72 | C₁₄H₁₈ClN₃O₃ | Oxazepine fused ring; tert-butyl ester |
Key Observations:
Ring Junction and Hydrogenation Patterns: The target compound (CAS 1665288-67-4) and its closest analog (CAS 1370411-44-1) differ in the position of hydrogenation (6,7-dihydro vs. 5,6-dihydro) and ring junction ( pyrido[2,3-d] vs. pyrido[3,4-d] ). The oxazepine-containing analog (CAS 956434-30-3) introduces a heteroatom (oxygen) and a seven-membered ring, further diversifying reactivity and solubility .
Substituent Effects :
- The dichloro groups in the target compound enhance electrophilicity, favoring reactions such as nucleophilic aromatic substitution or photochemical cycloadditions .
- Benzyl carboxylate esters (e.g., CAS 1665288-67-4) offer higher lipophilicity compared to tert-butyl esters (e.g., CAS 159603-71-1), impacting membrane permeability and metabolic stability .
Biological Activity
Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate (CAS No. 1665288-67-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse scientific studies.
- Molecular Formula : C15H13Cl2N3O2
- Molecular Weight : 338.19 g/mol
- Purity : 96%
- Storage Conditions : Inert atmosphere at 2-8°C
Antimicrobial Activity
Research indicates that compounds structurally related to benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A study evaluating a series of pyrimidine derivatives demonstrated potent antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The compounds showed minimum inhibitory concentrations (MICs) that suggest effectiveness in treating infections caused by these pathogens .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 6c | S. aureus | 8 |
| 6h | E. coli | 16 |
| 6m | S. aureus, E. coli | 4 |
Anti-inflammatory Activity
Benzyl derivatives have also been studied for their anti-inflammatory effects. For example:
- In vitro studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for these compounds were reported to be comparable to the standard anti-inflammatory drug celecoxib .
| Compound | COX-2 Inhibition IC50 (µmol) |
|---|---|
| Benzyl Derivative A | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
Anticancer Potential
The anticancer properties of benzyl-substituted pyrimidines have been explored in various studies:
- Research has identified that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways . This suggests potential applications in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Mechanism Investigation :
- Anticancer Activity Assessment :
Q & A
Q. Q1. What are the standard protocols for synthesizing Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with benzyl chloroformate derivatives. For example, diazotization reactions (using NaNO₂/HCl) followed by nucleophilic substitution with benzyl groups are common steps . To optimize yields:
- Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis.
- Control reaction temperatures (e.g., 0–5°C for diazotization) to avoid side products.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).
Yield improvements (up to 92%) are achievable by adjusting stoichiometric ratios and catalyst-free conditions in benign solvents like water .
Q. Q2. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Standard characterization includes:
- NMR spectroscopy : Compare H and C NMR peaks with literature data (e.g., pyrido[2,3-d]pyrimidine derivatives show distinct aromatic proton signals at δ 7.2–8.5 ppm) .
- HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
- Mass spectrometry : Confirm molecular weight (CHClNO, MW 338.19 g/mol) via ESI-MS .
Q. Q3. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store in sealed, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation.
- Maintain temperatures at –20°C in a dry environment (humidity <30%) .
- Avoid exposure to strong acids/bases, as the dichloro-pyrimidine core is susceptible to hydrolysis .
Advanced Research Questions
Q. Q4. How can computational methods predict the reactivity of the dichloropyrimidine moiety in nucleophilic substitution reactions?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify electron-deficient sites (e.g., C2 and C4 positions due to Cl substituents) .
- Use molecular docking to simulate interactions with nucleophiles (e.g., amines, thiols) and predict regioselectivity .
- Validate predictions experimentally via competitive reactions with substituted anilines, monitoring progress via H NMR .
Q. Q5. What strategies resolve contradictory data in biological activity studies (e.g., antitumor vs. non-active results)?
Methodological Answer:
- Dose-response assays : Test across a wide concentration range (nM–µM) to identify threshold effects.
- Structural analogs : Compare activity with derivatives (e.g., 2,4-diamino-pyrido[2,3-d]pyrimidines) to isolate critical functional groups .
- Mechanistic studies : Use Western blotting or flow cytometry to assess apoptosis pathways, ruling out off-target effects .
Q. Q6. How does the dihydropyrido[2,3-d]pyrimidine scaffold influence pharmacokinetic properties?
Methodological Answer:
- LogP calculations : The benzyl ester enhances lipophilicity (predicted LogP ~2.5), improving membrane permeability but potentially reducing aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify esterase-mediated hydrolysis of the benzyl group as a key clearance pathway .
- SAR optimization : Introduce polar substituents (e.g., hydroxyl groups) on the benzyl ring to balance bioavailability .
Specialized Methodological Considerations
Q. Q7. What advanced techniques are used to study photochemical reactivity in pyrido[2,3-d]pyrimidine derivatives?
Methodological Answer:
- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., 300–400 nm) during photoreactions to track intermediate formation .
- Laser flash photolysis : Identify transient species (e.g., triplet states) in acetonitrile or THF .
- Regioselective cycloadditions : Use electron-deficient naphthalenes to guide [2+2] cycloaddition pathways, as shown in photochemical studies .
Q. Q8. How can researchers mitigate challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce byproducts .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with water or ethanol under catalyst-free conditions .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Data Contradiction and Validation
Q. Q9. How should researchers validate conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–7) at 37°C, analyzing degradation via HPLC .
- Isolation of degradation products : Use preparative TLC to isolate and characterize hydrolyzed species (e.g., carboxylic acid derivatives) .
- Cross-reference literature : Compare results with structurally analogous compounds (e.g., thieno[3,2-d]pyrimidines) to identify scaffold-specific trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
